2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClFNO/c1-7(10)9(13)12-4-2-3-8(5-11)6-12/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFZWJMWDZYLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound notable for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H15ClFNO
- Molecular Weight : 207.67 g/mol
- CAS Number : 2092716-86-2
The compound features a chloro group, a fluoromethyl group, and a piperidine ring, which contribute to its unique biological profile. The presence of these functional groups enhances its lipophilicity and potential receptor interactions, making it a candidate for various pharmacological applications .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor or modulator of certain enzymes or receptors involved in critical biochemical pathways. Further studies are essential to elucidate the precise mechanisms, including binding affinities and selectivities towards various targets.
In Vitro Studies
Recent studies have highlighted the compound's potential as an inhibitor of specific protein kinases, particularly within the Class I PI3K family. These kinases play significant roles in cellular signaling pathways associated with cancer and other diseases. For instance, compounds structurally related to this compound have demonstrated selective inhibition against Class Ia PI3K isoforms while sparing others, suggesting a targeted therapeutic approach .
Case Studies
- Antitumor Activity : Research indicates that derivatives of similar structural frameworks exhibit potent anti-tumor effects by inhibiting uncontrolled cellular proliferation. The selectivity of these compounds for specific kinases may reduce off-target effects, enhancing their therapeutic index .
- Neuroprotective Properties : Some studies suggest that compounds with similar piperidine structures possess neuroprotective qualities, potentially beneficial in treating neurodegenerative diseases. The minimal cytotoxicity observed in these compounds supports their further exploration for neuropharmacological applications .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (nM) | Target Enzyme | Biological Activity |
|---|---|---|---|
| This compound | TBD | Class Ia PI3K | Antitumor activity |
| Related Compound A | 480 | GSK-3β | Neuroprotective |
| Related Compound B | 360 | GSK-3β | Neuroprotective |
Note: TBD = To Be Determined; IC50 values are indicative of the compound's potency in inhibiting target enzymes.
Scientific Research Applications
Medicinal Chemistry Applications
-
Potential Therapeutic Agent :
- The compound's structure suggests potential for activity as a therapeutic agent due to the presence of the piperidine ring and fluoromethyl group, which are known to enhance biological activity and lipophilicity. This makes it a candidate for further pharmacological studies aimed at treating various conditions, including neurological disorders and pain management.
-
Glycine Transporter Inhibition :
- Research indicates that derivatives of compounds similar to 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one may act as inhibitors of glycine transporters, which are crucial in modulating neurotransmission in the central nervous system. Such inhibition can lead to therapeutic effects in conditions like schizophrenia and other neuropsychiatric disorders .
-
Structure-Activity Relationship (SAR) Studies :
- The unique structural features of this compound allow for SAR studies to identify how modifications affect biological activity. This can lead to the development of more potent analogs with improved pharmacokinetic properties.
Synthetic Organic Chemistry Applications
-
Building Block for Synthesis :
- The compound serves as a versatile building block in the synthesis of more complex molecules. Its reactive chloro group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that can modify biological activity.
- Derivatization :
Case Study 1: GlyT1 Inhibition Research
In a recent study, researchers synthesized a series of compounds based on piperidine derivatives, including those related to this compound. These compounds were evaluated for their ability to inhibit glycine transporters, showing promising results that support further investigation into their therapeutic potential .
Case Study 2: Synthesis of Piperidine Derivatives
Another study focused on synthesizing various piperidine derivatives using this compound as a starting material. The derivatives exhibited diverse biological activities, underscoring the compound's utility as a precursor in medicinal chemistry .
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds share the propan-1-one core but differ in substituents on the piperidine ring or aromatic systems. Key examples include:
Key Observations :
- Fluoromethyl vs. Methyl/Aromatic Groups : The fluoromethyl group in the target compound increases electronegativity and metabolic stability compared to Tolperisone impurities (methylphenyl) or dimethylpiperidine analogs .
- Chiral Centers: Compounds like the (S)-3-(isopropyl-methyl-amino) derivative highlight the role of stereochemistry in pharmacological activity, whereas the target compound’s stereochemical separation is achievable via chromatography .
Physicochemical Properties
- Polarity : The fluoromethyl group in the target compound increases polarity compared to Tolperisone’s methylphenyl substituents, as evidenced by TLC behavior in diastereomeric separations .
- Stability: Chloro-substituted propanones (e.g., ’s 2-chloro-1-(3-chloro-4-hydroxyphenyl)propan-1-one) show higher reactivity toward nucleophilic substitution than fluorinated analogs .
- Chromatographic Behavior : Retention times in HPLC (e.g., 8.36 min for a related compound in ) suggest that piperidine substituents significantly influence hydrophobicity .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one generally follows a modular approach:
- Step 1: Preparation or procurement of a fluoromethyl-substituted piperidine intermediate.
- Step 2: Acylation of the piperidine nitrogen with a chloro-substituted propanoyl chloride derivative to form the final ketone.
This strategy is consistent with related compounds such as 2-Chloro-1-(2-(ethoxymethyl)piperidin-1-yl)propan-1-one and 2-Chloro-1-(3-methyl-piperidin-1-yl)ethanone, where the piperidine nitrogen is acylated with a chloroacetyl or chloropropanoyl chloride under controlled conditions.
Detailed Synthetic Procedure
Synthesis of Fluoromethyl-Substituted Piperidine
The fluoromethyl group can be introduced on the piperidine ring via nucleophilic substitution or by using fluoromethylated starting materials. While specific detailed procedures for the 3-(fluoromethyl) substitution are scarce, analogous methods for 4-(fluoromethyl) piperidines involve:
- Starting from piperidine or substituted piperidines.
- Employing fluoromethyl halides or fluoromethylation reagents.
- Using appropriate bases and solvents to promote substitution.
For example, the synthesis of 2-Chloro-1-(4-(fluoromethyl)piperidin-1-yl)butan-1-one involves the preparation of the fluoromethyl piperidine followed by acylation.
Acylation with 2-Chloropropanoyl Chloride
The acylation step is typically conducted as follows:
- Dissolve the fluoromethyl-substituted piperidine in an inert solvent such as dichloromethane.
- Cool the reaction mixture in an ice bath to control reactivity.
- Slowly add 2-chloropropanoyl chloride (or an equivalent acyl chloride) dropwise to the solution.
- Stir the reaction mixture at low temperature (0°C) for approximately 1 hour.
- Quench the reaction by washing with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove solvents under reduced pressure to obtain the crude product.
- Purify by column chromatography or recrystallization as needed.
Reaction Conditions and Optimization
| Parameter | Typical Condition | Notes |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Commonly used for acylation reactions |
| Temperature | 0°C (ice bath) | Controls reaction rate and selectivity |
| Reaction Time | 1 hour | Sufficient for complete acylation |
| Base | Triethylamine or none | Triethylamine may be used to neutralize HCl byproduct |
| Workup | Aqueous washes, drying over Na2SO4 | Removes impurities and residual acids |
| Purification | Column chromatography or recrystallization | Ensures high purity of final product |
Comparative Synthesis of Related Compounds
Research Findings and Notes
- The acylation reaction is sensitive to temperature and reagent addition rate; maintaining low temperature prevents side reactions and degradation.
- Use of bases such as triethylamine neutralizes hydrochloric acid formed during acylation, improving yield and purity.
- The fluoromethyl substitution on the piperidine ring can influence the reactivity and solubility of intermediates, requiring optimization of reaction conditions.
- Purification by silica gel chromatography is effective in removing bis-substituted byproducts and other impurities, as demonstrated in related piperidine syntheses.
- Yields for analogous compounds typically range from moderate to high (50%-90%), depending on the purity of starting materials and reaction control.
Summary Table of Preparation Methods
| Step No. | Process | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Fluoromethylation of piperidine | Fluoromethyl halide or equivalent, base, solvent | Fluoromethyl-substituted piperidine intermediate |
| 2 | Acylation | 2-Chloropropanoyl chloride, DCM, 0°C, 1 hr, triethylamine (optional) | Formation of this compound |
| 3 | Workup and purification | Aqueous washes, drying, column chromatography | Pure final compound |
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)propan-1-one, and how can reaction purity be optimized?
Methodological Answer: A common approach involves nucleophilic substitution between 3-(fluoromethyl)piperidine and 2-chloropropanoyl chloride under inert conditions (e.g., nitrogen atmosphere). The reaction is typically carried out in anhydrous dichloromethane or tetrahydrofuran with a base like triethylamine to scavenge HCl. Purity is optimized via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitored by TLC. For structurally related piperidine derivatives, yields range from 60–80% after recrystallization in ethanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be noted?
Methodological Answer:
- 1H NMR (500 MHz, CDCl3):
- Signals for the fluoromethyl group (–CH2F) appear as a doublet of triplets (δ 4.2–4.5 ppm, J = 47 Hz for F–CH2 coupling).
- Piperidine protons exhibit distinct splitting patterns: axial/equatorial H environments (δ 2.5–3.5 ppm).
- The carbonyl (C=O) adjacent to chlorine deshields the neighboring CH2 group (δ 3.8–4.2 ppm) .
- Mass Spectrometry (ESI-MS):
- Molecular ion [M+H]+ expected at m/z 234.6 (C9H14ClFNO).
- IR: Strong C=O stretch near 1700 cm⁻¹.
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile chlorinated intermediates.
- Store in airtight containers at 2–8°C to minimize degradation. Safety protocols for structurally similar chlorinated ketones emphasize avoiding contact with oxidizing agents due to potential exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- Computational Validation: Use density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the compound’s geometry and predict NMR shifts. Compare with experimental data to identify solvent effects (e.g., CDCl3 vs. DMSO-d6).
- Dynamic Effects: Consider conformational flexibility of the piperidine ring; variable-temperature NMR can reveal averaged signals. For example, axial-equatorial isomerism in piperidine derivatives may cause splitting .
Q. What strategies are effective for analyzing the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Data Collection: Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to reduce thermal motion.
- Refinement: Employ SHELXL for structure solution and refinement. Key parameters include R-factor convergence (< 0.05) and validation via the IUCr CheckCIF tool. For piperidine derivatives, torsional angles and hydrogen-bonding networks are critical for confirming stereochemistry .
Q. How can in silico methods predict the biological targets or pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., PDB). Piperidine moieties often target enzymes like acetylcholinesterase or GPCRs.
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and blood-brain barrier permeability. For fluorinated analogs, metabolic stability can be inferred from cytochrome P450 binding scores .
Q. How can synthetic impurities or byproducts be identified and quantified during scale-up?
Methodological Answer:
- HPLC-MS Analysis: Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm.
- Synthetic Byproducts: Common impurities include unreacted 3-(fluoromethyl)piperidine or dimerization products. Compare retention times with spiked standards and quantify via calibration curves .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies:
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data reported in different studies?
Methodological Answer:
- Reproducibility Checks: Standardize assay conditions (cell lines, incubation time, controls). For example, discrepancies in IC50 values may arise from variations in ATP concentration in kinase assays.
- Meta-Analysis: Use tools like RevMan to aggregate data from multiple studies. Adjust for batch effects or solvent differences (e.g., DMSO tolerance thresholds) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
